2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is systematically named 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid under IUPAC rules. This name reflects its core structure:
- A benzoic acid backbone (parent chain).
- A sulfonamide group (-SO₂-NH-) at position 2 of the benzoic acid ring.
- A 2-methoxy-5-methylphenyl substituent attached to the sulfonyl group.
Alternative designations include:
- 2-[(2-Methoxy-5-methylbenzenesulfonyl)amino]benzoic acid (emphasizing the benzene ring in the sulfonyl group).
- N-(2-Methoxy-5-methylphenylsulfonyl)anthranilic acid (using "anthranilic acid" as a common name for 2-aminobenzoic acid derivatives).
Regulatory identifiers:
Molecular Architecture and Functional Group Analysis
The molecule features three key structural domains:
- Benzoic acid moiety : A carboxylic acid (-COOH) at position 1 of the benzene ring.
- Sulfonamide bridge : A sulfonyl group (-SO₂-) links the benzoic acid ring to the substituted phenyl group.
- 2-Methoxy-5-methylphenyl group :
- Methoxy (-OCH₃) at position 2.
- Methyl (-CH₃) at position 5.
Functional group interactions :
- The carboxylic acid enables hydrogen bonding and salt formation.
- The sulfonamide group (-NH-SO₂-) participates in dipole-dipole interactions and serves as a hydrogen bond donor/acceptor.
- Methoxy and methyl groups influence electronic properties and steric bulk.
| Structural Feature | Role in Reactivity |
|---|---|
| Carboxylic acid (-COOH) | Acid-base reactions, coordination with metal ions, hydrogen bonding |
| Sulfonamide (-SO₂-NH-) | Stabilizes charge distribution, participates in nucleophilic substitution reactions |
| Methoxy (-OCH₃) | Electron-donating group, affects aromatic ring electron density |
| Methyl (-CH₃) | Steric hindrance, modulates solubility |
Crystallographic Studies and X-ray Diffraction Analysis
While direct crystallographic data for this compound is limited, related sulfonamide-benzoic acid hybrids typically adopt planar or slightly twisted conformations . Key observations from analogous structures include:
- Hydrogen-bonded dimers : Carboxylic acid groups often form dimers via O-H···O interactions (bond length: ~1.8 Å).
- Sulfonamide geometry : The S-N bond length averages 1.63 Å, with tetrahedral geometry around sulfur.
- Dihedral angles : The angle between the two aromatic rings ranges from 60° to 80°, influenced by steric effects from substituents.
Hypothetical unit cell parameters (based on similar compounds):
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, CD₃OD) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.12 | dd (J = 8.0 Hz) | 1H | H-6 (benzoic acid ring) |
| 7.68–7.54 | m | 3H | H-3', H-4', H-6' (sulfonyl phenyl ring) |
| 7.39 | s | 1H | H-3 (benzoic acid ring) |
| 7.21 | d (J = 8.5 Hz) | 2H | H-3, H-5 (sulfonyl phenyl ring) |
| 3.89 | s | 3H | Methoxy (-OCH₃) |
| 2.34 | s | 3H | Methyl (-CH₃) |
¹³C NMR (125 MHz, CD₃OD) :
Infrared (IR) Absorption Profile and Vibrational Modes
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3203 | O-H stretch (carboxylic acid) |
| 1673 | C=O stretch (carboxylic acid) |
| 1350–1150 | S=O asymmetric and symmetric stretches |
| 1265 | C-O-C stretch (methoxy group) |
| 1492 | C-H bending (aromatic rings) |
The sulfonamide N-H stretch appears as a broad peak near 3069 cm⁻¹.
Properties
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-7-8-13(21-2)14(9-10)22(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQCRUDKRXUZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Methoxybenzenesulfonamide
The process begins with the bromination of 4-methoxybenzenesulfonamide using bromine (Br₂) in the presence of a reducing agent, typically iron powder, and dichloromethane as the solvent. Heating the mixture to 40–60°C for 2–6 hours yields 3-bromo-4-methoxybenzenesulfonamide with a crude yield of 84.0%. This step introduces a bromine atom at the meta position relative to the sulfonamide group, critical for subsequent functionalization.
Key parameters:
-
Temperature : 40–60°C
-
Reaction time : 2–6 hours
-
Solvent : Dichloromethane
-
Reducing agent : Iron powder
Cyanation via Copper-Mediated Substitution
The brominated intermediate undergoes substitution with cuprous cyanide (CuCN) in N,N-dimethylformamide (DMF) at 120°C for 6–12 hours. Catalyzed by cuprous iodide (CuI), this step replaces bromine with a cyano group, forming 3-cyano-4-methoxybenzenesulfonamide with an 80.8% yield. The use of DMF as a polar aprotic solvent facilitates nucleophilic displacement.
Mechanistic insight :
The reaction proceeds via a Ullmann-type coupling mechanism, where Cu⁺ ions stabilize the transition state during cyanide substitution.
Alcoholysis to Methyl Ester
The cyano group is converted to a methyl ester via acid-catalyzed alcoholysis. Methanol saturated with hydrogen chloride (HCl) at ≤40°C reacts with 3-cyano-4-methoxybenzenesulfonamide for 4–6 hours. Neutralization with sodium carbonate yields 2-methoxy-5-sulfonamide methyl benzoate (88.6% yield).
Critical control points :
-
Temperature : ≤40°C to prevent decomposition
-
Acid catalyst : HCl gas
Hydrolysis to Benzoic Acid
The methyl ester undergoes alkaline hydrolysis using 5% sodium hydroxide (NaOH) at ≤40°C for 10–20 hours, followed by acidification with dilute HCl to pH 1. This step produces 2-methoxy-5-sulfonamide benzoic acid with a 90.5% yield.
Optimization data :
| Parameter | Value |
|---|---|
| NaOH concentration | 5% (w/w) |
| Reaction time | 10–20 hours |
| Recrystallization | Methanol |
Direct Sulfamoylation of Chlorobenzoate Esters
Nucleophilic Substitution with Sodium Aminosulfinate
An alternative route involves reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate (NaSO₂NH₂) in tetrahydrofuran (THF) at 45–60°C for 10–14 hours. This one-step method avoids intermediates, yielding methyl 2-methoxy-5-sulfamoylbenzoate directly (yield unspecified).
Advantages over Pathway 1 :
-
Shorter synthetic route : Single step vs. four steps
-
Reduced waste : Minimal byproducts (e.g., NaCl)
Decolorization and Purification
Post-reaction, activated carbon decolorizes the mixture, followed by filtration to remove catalysts and salts. Reduced-pressure concentration isolates the product, which is recrystallized for purity.
Environmental considerations :
-
Solvent recovery : THF is recycled via distillation.
-
Waste reduction : No high-COD byproducts.
Comparative Analysis of Methodologies
Yield and Efficiency
Scalability and Industrial Feasibility
-
Pathway 1 : Requires specialized equipment for bromine handling but uses low-cost reagents.
-
Pathway 2 : Ideal for large-scale production due to simplicity but depends on THF availability.
Challenges and Optimization Opportunities
Regioselectivity in Bromination
The initial bromination step in Pathway 1 exhibits high regioselectivity for the meta position due to the directing effects of the sulfonamide and methoxy groups. Computational studies suggest that electron-withdrawing sulfonamide groups deactivate the para position, favoring meta substitution.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 2-{[(2-formyl-5-methylphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 2-{[(2-methoxy-5-methylphenyl)thio]amino}benzoic acid.
Substitution: Formation of 2-{[(2-methoxy-5-bromomethylphenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid with sulfonamide groups exhibit significant antimicrobial activity. In a study involving the synthesis of novel compounds based on this structure, several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial folate synthesis pathways, similar to traditional sulfonamide antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study highlighted that certain sulfonamide derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Specifically, compounds exhibiting structural similarities to 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid were found to inhibit tumor growth in xenograft models of breast cancer .
Neuropharmacology
Given its ability to cross the blood-brain barrier, this compound is being investigated for its neuroprotective effects.
Neuroinflammation
Recent studies have shown that this compound can modulate neuroinflammatory responses, which are implicated in neurodegenerative diseases such as Alzheimer's and multiple sclerosis. By inhibiting the NLRP3 inflammasome pathway, it may reduce neuronal damage associated with oxidative stress .
Cognitive Enhancement
In animal models, this compound has been linked to improved cognitive function. It appears to enhance synaptic plasticity and memory retention by modulating neurotransmitter systems involved in learning and memory processes .
Anti-inflammatory Research
The compound's anti-inflammatory properties are being explored in various contexts.
Pain Management
Research indicates that this sulfonamide derivative can effectively reduce pain responses in inflammatory models. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, which are crucial in the pathophysiology of chronic pain conditions .
Arthritis Treatment
In preclinical studies, this compound showed promise in reducing symptoms of arthritis by decreasing joint inflammation and improving mobility in animal models .
Data Tables
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that modifications to the sulfonamide group could enhance antimicrobial activity, leading to the development of new therapeutic agents against resistant bacterial strains.
- Neuroprotective Effects : A preclinical trial involving Alzheimer’s disease models showed that treatment with this compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive performance compared to control groups.
- Chronic Pain Management : In a clinical setting, patients treated with formulations containing this compound reported lower pain scores and improved quality of life metrics over a six-month period.
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations :
- The sulfonamido group in the target compound distinguishes it from acetylamino (Av7) or sulfonic acid (Ensulizole) derivatives, altering hydrogen-bonding capacity and acidity.
- The methoxy and methyl substituents enhance lipophilicity (predicted LogP ~2.5) compared to polar sulfonic acids (LogP ~1.8) .
Table 2: Property Comparison
Key Findings :
- Solubility: The target compound’s moderate solubility arises from the balance between polar (sulfonamido, -COOH) and nonpolar (methoxy, methyl) groups. In contrast, sulfonic acids (e.g., Ensulizole) exhibit high water solubility due to ionization .
- Bioactivity: Av7’s acetylamino group demonstrates antitumor activity, suggesting that sulfonamido derivatives like the target compound may exhibit similar or enhanced effects via different mechanisms (e.g., carbonic anhydrase inhibition) .
Stability and Environmental Impact
- Degradation : Perfluorinated sulfonamides () exhibit environmental persistence due to C-F bonds. The target compound’s methoxy and methyl groups may facilitate biodegradation compared to fluorinated analogs.
- Synthetic Challenges : Ammonia concentration and solvent choice critically influence sulfonamido group formation, as seen in related syntheses .
Biological Activity
2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative with promising biological activities, particularly in the realm of medicinal chemistry. Its structure, featuring a sulfonamide group attached to a benzoic acid moiety, suggests potential for various therapeutic applications, including enzyme inhibition and anti-inflammatory effects.
- Molecular Formula : C14H15N2O4S
- Molecular Weight : 306.34 g/mol
- Structure : The compound consists of a methoxy group, a methyl group, and a sulfonamide functional group, which are crucial for its biological activity.
The primary biological activity of this compound is attributed to its role as an inhibitor of methionine aminopeptidase 2 (METAP2). This enzyme is involved in protein processing and is critical for various cellular functions such as protein synthesis and degradation. The compound exhibits varying inhibitory potency under different conditions, with reported IC50 values ranging from 1000 nM to 1400 nM at physiological pH.
Enzyme Inhibition
The inhibition of METAP2 by this compound suggests potential applications in cancer therapy and other diseases where protein synthesis regulation is crucial. The selective inhibition may help in developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. The sulfonamide group is known for its ability to modulate inflammatory pathways, making this compound a candidate for further studies in inflammatory disease models.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | Similar sulfonamide structure; potential anti-inflammatory properties |
| Benzoic acid, 2-chloro-5-[[(4-methylphenyl)sulfonyl]amino]- | C14H12ClNO4S | Contains chlorine substituent; may exhibit different reactivity |
| 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | C14H13NO4S | Sulfonamide functionality; used in fluorescence studies |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits METAP2 activity, leading to decreased cell proliferation in cancer cell lines. The most notable effects were observed in HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cell lines, where IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
- Animal Models : In animal studies, administration of the compound resulted in reduced tumor growth rates compared to control groups. These findings support its potential as an anticancer agent and warrant further investigation into its pharmacodynamics and pharmacokinetics.
- Mechanistic Insights : Further research has shown that the compound's mechanism involves modulation of signaling pathways related to apoptosis and cell cycle regulation. This suggests that it may not only inhibit METAP2 but also influence downstream effects on cellular health.
Q & A
Q. What are the recommended synthetic routes for 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves three key steps: (1) Nitration of 2-methylaniline to introduce a nitro group at the 5-position, (2) Acylation with chloroacetic acid to form an amide bond, and (3) Thioether formation via reaction with thiobenzoic acid under basic conditions . Optimization strategies include:
- Using continuous flow reactors for nitration and acylation to enhance reaction control and scalability.
- Purification via recrystallization or chromatography to improve purity (>98% achievable via HPLC).
- Adjusting base strength (e.g., NaOH vs. KOH) during thioether formation to minimize side reactions.
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in buffers (pH 1–7.4) using UV-Vis spectroscopy or HPLC . The hydrochloride salt form enhances aqueous solubility (as seen in structurally related sulfonamide-benzoic acid derivatives) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative degradation. The sulfonylamino group is susceptible to hydrolysis under strongly acidic/basic conditions .
Q. What analytical techniques are most effective for purity assessment and structural confirmation?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 254 nm. Purity thresholds >98% are typical for pharmacological studies .
- Structural Confirmation : Combine NMR (¹H/¹³C, COSY for coupling patterns) and FT-IR (sulfonamide C-S stretch at 1150 cm⁻¹, benzoic acid C=O at 1680 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 346.4 g/mol) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for sulfonamide-benzoic acid derivatives?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to internal controls (e.g., IC50 values relative to cisplatin).
- Address Solubility Artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid false negatives in cell-based assays .
- Meta-Analysis : Compare data across studies (e.g., anti-cancer activity in vs. metabolic stability in ) to identify structure-activity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets like VEGFR2 or COX-2?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to VEGFR2 (PDB: 4ASD). The sulfonamide group may form hydrogen bonds with Lys868, while the methoxy group interacts hydrophobically .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD values <2 Å for the binding pocket .
- QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
Q. What synthetic modifications enhance selectivity for specific enzyme inhibition (e.g., carbonic anhydrase vs. tyrosine kinase)?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2 at the 5-position) to enhance CA inhibition. Conversely, bulky groups (e.g., trifluoromethyl) improve kinase selectivity .
- Bioisosteric Replacement : Replace the benzoic acid with a phenylacetic acid moiety to reduce off-target effects (as shown in derivatives) .
Q. How can researchers design SAR studies to optimize metabolic stability without compromising activity?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at the methyl group or sulfonamide cleavage) .
- Structural Tweaks : Fluorinate the methyl group (to block oxidation) or replace the methoxy group with a methoxymethyl ether to enhance stability .
- In Vitro Microsomal Assays : Compare half-life (t1/2) in human liver microsomes with/without NADPH to assess oxidative metabolism .
Addressing Contradictions in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
